2-Bromo-8-methylquinoline
Overview
Description
2-Bromo-8-methylquinoline is a compound that is part of the quinoline family, which are heterocyclic aromatic organic compounds. The quinoline ring system is known for its presence in various natural products and pharmaceuticals. The specific substitution pattern of a bromine atom at the second position and a methyl group at the eighth position on the quinoline ring system is of interest due to its potential applications in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of brominated quinolines can be achieved through various methods. For instance, the Knorr synthesis is a notable method for preparing quinoline derivatives, as demonstrated in the preparation of 6-bromo-2-chloro-4-methylquinoline, which involves a condensation followed by cyclization known as the Knorr reaction . Although this does not directly describe the synthesis of 2-bromo-8-methylquinoline, it provides insight into the synthetic strategies that could be adapted for its preparation. Additionally, the synthesis of 8-methylquinoline-5-carboxylic acid, a related compound, was achieved through the Skraup reaction, which could potentially be modified to introduce a bromine at the second position .
Molecular Structure Analysis
The molecular structure of 2-bromo-8-methylquinoline would consist of a quinoline core with a bromine atom and a methyl group attached at specified positions. The crystal structures of related quinolinium compounds have been studied, providing insights into the potential geometry and electronic distribution of the molecule . These studies can help predict the reactivity and interaction of 2-bromo-8-methylquinoline with other molecules.
Chemical Reactions Analysis
Brominated quinolines participate in various chemical reactions, often serving as intermediates or reactants. For example, the regiochemistry in nucleophilic substitution reactions of bromoquinolines with amines has been explored, which could be relevant for functionalizing 2-bromo-8-methylquinoline . Moreover, the synthesis of bromomethylquinazoline, a structurally related compound, involves bromination, which is a key reaction for introducing bromine into organic molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-bromo-8-methylquinoline would be influenced by the presence of the bromine atom, which is a heavy and polarizable substituent. This could affect the compound's boiling point, density, and refractive index. The photolabile nature of brominated hydroxyquinolines has been studied, suggesting that brominated quinolines could have interesting photochemical properties . Additionally, the solubility and reactivity of the compound would be important parameters to consider in its applications.
Scientific Research Applications
1. Synthesis and Chemical Transformations
2-Bromo-8-methylquinoline has been a subject of interest in synthetic chemistry. Choi and Chi (2004) demonstrated the preparation of 7-alkylamino-2-methylquinoline-5,8-diones from 6-bromo-2-methylquinoline-5,8-dione, showcasing the versatility of bromo-methylquinolines in chemical transformations (Choi & Chi, 2004). Additionally, Wlodarczyk et al. (2011) explored the Knorr synthesis of 6-Bromo-4-methylquinolin-2(1H)-one, a process crucial for creating materials needed in research on infectious diseases (Wlodarczyk et al., 2011).
2. Biological Evaluation and Applications
In 2014, Siddappa and Sultana Mayana synthesized and evaluated the biological activities of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and its metal complexes. This study highlighted the potential of bromo-methylquinoline derivatives in medicinal chemistry, particularly in antibacterial and antifungal activities (Siddappa & Sultana Mayana, 2014).
3. Photophysical Properties and Applications
Zhu et al. (2006) explored the use of 8-Bromo-7-hydroxyquinoline as a photoremovable protecting group, particularly for physiological applications. This compound's efficient photolysis and low fluorescence make it suitable for studying cell physiology with light, especially in two-photon excitation scenarios (Zhu et al., 2006).
4. Coordination Chemistry
Research by Edwards et al. (2011) on transition metal halide salts of 8-methylquinolinium highlighted the interaction of bromo-methylquinolines with various metal ions. This study provides insights into the coordination chemistry of bromo-methylquinolines, which is essential for the development of new materials and catalysts (Edwards et al., 2011).
Future Directions
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry. They play a major role in medicinal chemistry, with plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Therefore, future research could focus on the synthesis and functionalization of 2-Bromo-8-methylquinoline for potential biological and pharmaceutical applications.
properties
IUPAC Name |
2-bromo-8-methylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-3-2-4-8-5-6-9(11)12-10(7)8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBSPUHZUXLUSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CC(=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90577170 | |
Record name | 2-Bromo-8-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90577170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-8-methylquinoline | |
CAS RN |
99073-81-1 | |
Record name | 2-Bromo-8-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90577170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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